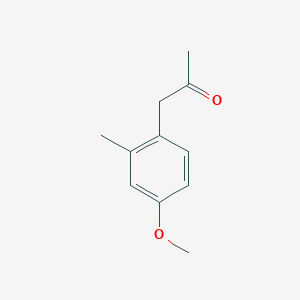
1-(4-Methoxy-2-methylphenyl)propan-2-one
概要
説明
1-(4-Methoxy-2-methylphenyl)propan-2-one, also known as PMK, is a chemical compound commonly used in the synthesis of illicit drugs such as MDMA (ecstasy) and methamphetamine. Despite its association with illegal drug production, PMK has several legitimate scientific research applications.
科学的研究の応用
Synthesis and Characterization
Synthesis and Analytical Characterization : Studies have been conducted on the synthesis and analytical characterization of compounds related to 1-(4-Methoxy-2-methylphenyl)propan-2-one. This includes the differentiation of isomers and by-products during synthesis using various chromatographic and spectroscopic methods (McLaughlin et al., 2017).
X-ray Structures and Computational Studies : Research has been performed on the X-ray structures and computational studies of cathinones, which are related to this compound. This includes the use of techniques like FTIR, UV–Vis, and NMR spectroscopy to characterize these compounds (Nycz et al., 2011).
Biomedical Research
Metabolite Determination : Research has identified specific metabolites of new designer drugs related to this compound in human urine, highlighting major metabolic pathways (Zaitsu et al., 2009).
Antimicrobial and Antiradical Activity : Studies on the antimicrobial and antiradical activities of compounds structurally similar to this compound have been conducted, providing insights into their potential biomedical applications (Čižmáriková et al., 2020).
Material Science and Photophysics
Photophysical Studies : The photophysics of chalcone derivatives related to this compound has been studied, including their phosphorescence properties in various solvents (Bangal et al., 1996).
Organic NLO Crystals : Research on the growth and characterization of organic nonlinear optical material derivatives of this compound has been conducted. This includes studying their structural properties and second harmonic generation efficiency (Crasta et al., 2004).
特性
IUPAC Name |
1-(4-methoxy-2-methylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQISZAPZNSVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16882-24-9 | |
| Record name | 1-(4-methoxy-2-methylphenyl)-2-propanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

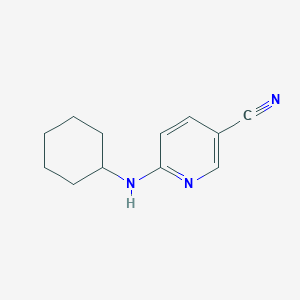
![3-[(3-Fluorophenoxy)methyl]piperidine](/img/structure/B1358816.png)
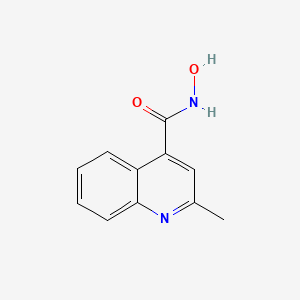
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1358828.png)
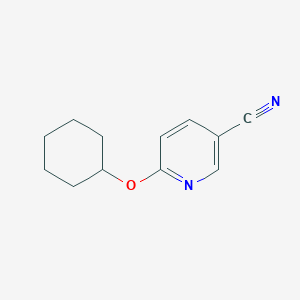
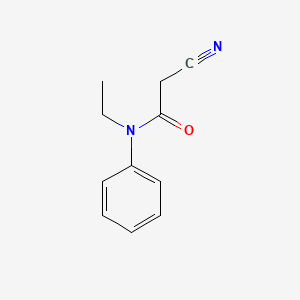

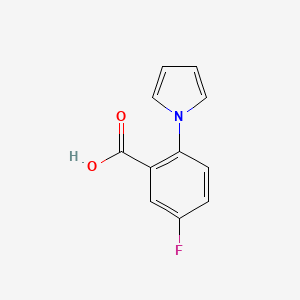
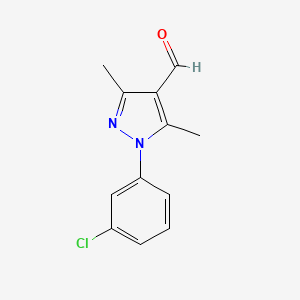

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}propanoic acid](/img/structure/B1358845.png)

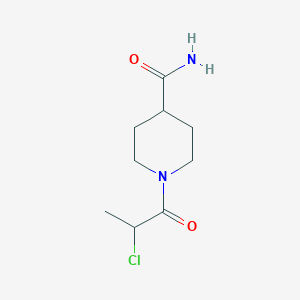
![4-[(3-Bromobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1358858.png)